molecular formula C11H18N2O B1386647 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol CAS No. 947013-77-6

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

Cat. No.: B1386647
CAS No.: 947013-77-6
M. Wt: 194.27 g/mol
InChI Key: FJHBRYHBDNZMHX-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, also known as a derivative of 4-aminoantipyrine, has garnered attention due to its potential biological activities. This compound is characterized by its phenolic structure and amino functionalities, which contribute to its interaction with various biological systems. This article reviews the synthesis, biological evaluation, and pharmacological applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-aminoacetophenone with ethyl methyl amine in the presence of appropriate catalysts. The reaction conditions can be optimized to achieve high yields and purity. For instance, a study demonstrated that using a solvent-free method yielded up to 92% efficiency in synthesizing similar derivatives .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli75
Similar Derivative AS. aureus60
Similar Derivative BPseudomonas aeruginosa90

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported that at concentrations of 10 µg/mL, certain derivatives can inhibit TNF-α production by up to 78%, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

In vitro studies have also explored the anticancer potential of related compounds. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values in the range of 20-50 µM, indicating moderate cytotoxicity. Notably, one study highlighted that a compound structurally similar to this compound induced apoptosis in MCF-7 breast cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of 4-aminoantipyrine and assessed their antimicrobial activity against clinical isolates. The results indicated that modifications at the amino group significantly influenced activity, with some compounds outperforming standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of these compounds in a murine model. Results showed a marked reduction in paw edema when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Amino Group : Enhances solubility and interaction with biological targets.
  • Phenolic Structure : Contributes to antioxidant properties.
  • Alkyl Substituents : Influence lipophilicity and membrane permeability.

Properties

IUPAC Name

1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBRYHBDNZMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.